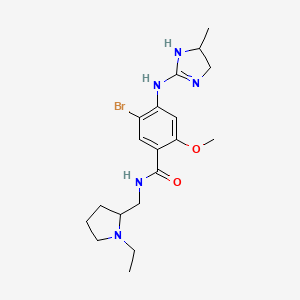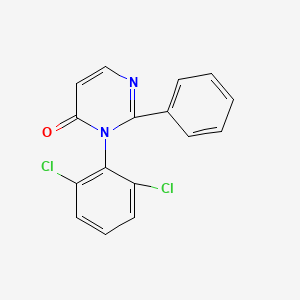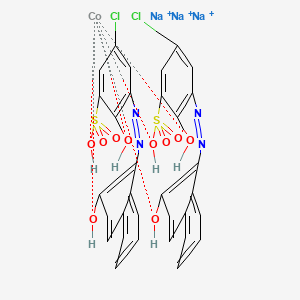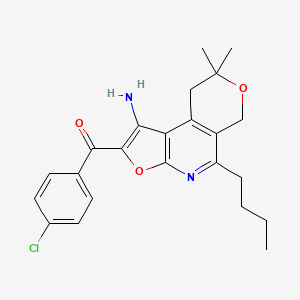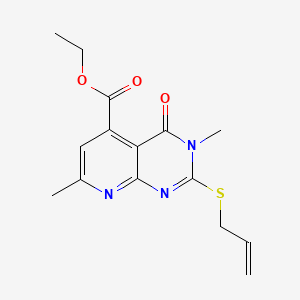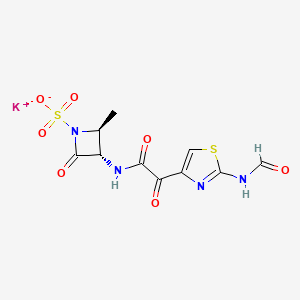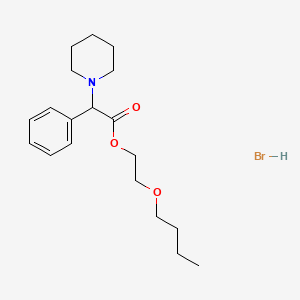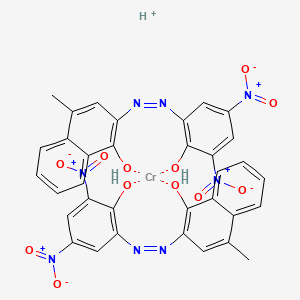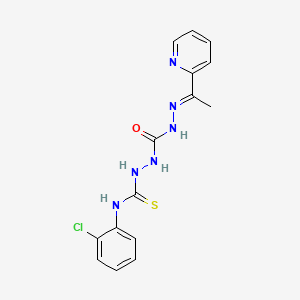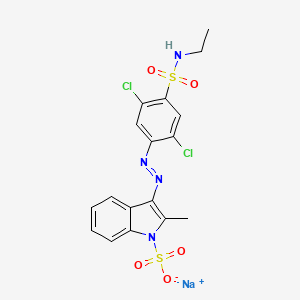
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is a complex organic compound with the molecular formula C17H16Cl2N4O5S2Na. It is known for its unique chemical structure, which includes an azo group, a sulphonyl group, and an indole ring. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:
Diazotization: The starting material, 2,5-dichloroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylindole-1-sulphonic acid in an alkaline medium to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated using chlorosulphonic acid to introduce the sulphonyl group.
Neutralization: The final step involves neutralizing the reaction mixture with sodium hydroxide to obtain the sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulphone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
Scientific Research Applications
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a dye intermediate.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulphonyl group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(((2,5-dichloro-4-((2-methyl-1H-indol-3-yl)azo)phenyl)sulphonyl)amino)ethanesulphonate
- 3-((2,5-Dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indole-7-sulphonic acid sodium salt
Uniqueness
Sodium 3-((2,5-dichloro-4-((ethylamino)sulphonyl)phenyl)azo)-2-methyl-1H-indolesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.
Properties
CAS No. |
83232-43-3 |
|---|---|
Molecular Formula |
C17H15Cl2N4NaO5S2 |
Molecular Weight |
513.4 g/mol |
IUPAC Name |
sodium;3-[[2,5-dichloro-4-(ethylsulfamoyl)phenyl]diazenyl]-2-methylindole-1-sulfonate |
InChI |
InChI=1S/C17H16Cl2N4O5S2.Na/c1-3-20-29(24,25)16-9-12(18)14(8-13(16)19)21-22-17-10(2)23(30(26,27)28)15-7-5-4-6-11(15)17;/h4-9,20H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
QRMLHXBDYFYPPN-UHFFFAOYSA-M |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(N(C3=CC=CC=C32)S(=O)(=O)[O-])C)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


